
1-(1,3-Dioctadecoxypropan-2-yloxy)octadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- is a complex organic compound with the molecular formula C57H116O3 and a molecular weight of 849.5 g/mol. This compound is known for its unique structure, which includes three octadecane chains connected by a 1,2,3-propanetriyltris(oxy) linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- typically involves the reaction of octadecane with 1,2,3-propanetriol (glycerol) under specific conditions. The reaction is catalyzed by an acid or base, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure conditions to increase yield and efficiency. The use of catalysts and solvents is optimized to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers
Mécanisme D'action
The mechanism by which Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, including lipid metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecane, 1,1’-[1,3-propanediylbis(oxy)]bis-: Similar in structure but with a different linkage.
3,3’,3’'-[1,2,3-Propanetriyltris(oxy)]tris(1-propanol): Another compound with a similar backbone but different functional groups
Uniqueness
Octadecane, 1,1’,1’'-[1,2,3-propanetriyltris(oxy)]tris- stands out due to its specific 1,2,3-propanetriyltris(oxy) linkage, which imparts unique chemical and physical properties. This makes it particularly useful in specialized applications such as advanced materials and pharmaceuticals.
Propriétés
Numéro CAS |
6076-42-2 |
|---|---|
Formule moléculaire |
C57H116O3 |
Poids moléculaire |
849.5 g/mol |
Nom IUPAC |
1-(2,3-dioctadecoxypropoxy)octadecane |
InChI |
InChI=1S/C57H116O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58-55-57(60-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-59-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h57H,4-56H2,1-3H3 |
Clé InChI |
YEOQJOVGXZYQOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Key on ui other cas no. |
6076-42-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



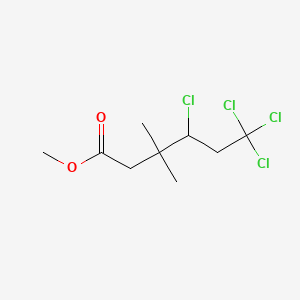
![2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-](/img/structure/B1617598.png)
![Carbamic acid, [2-[ethyl(3-methylphenyl)amino]phenyl]-, ethyl ester](/img/structure/B1617599.png)



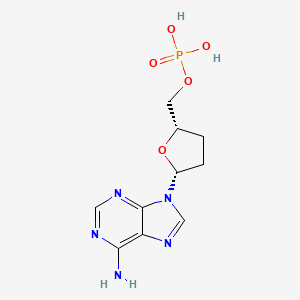
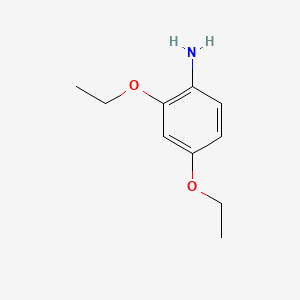


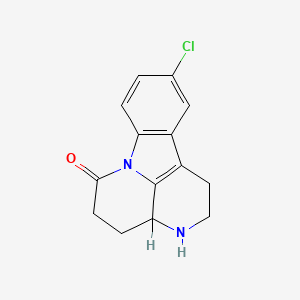
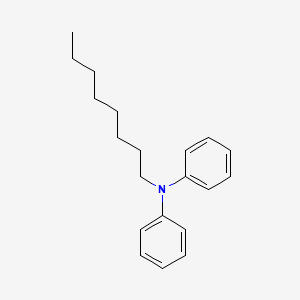
![Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-](/img/structure/B1617619.png)
